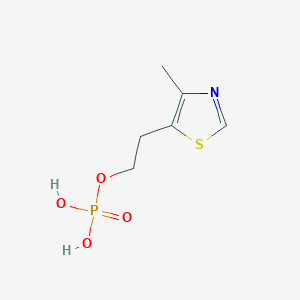
4-Methyl-5-hydroxyethylthiazole phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-5-(2-phosphonooxyethyl)thiazole is a monoalkyl phosphate and a member of 1,3-thiazoles. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 4-methyl-5-(2-phosphonatooxyethyl)thiazole(2-).
Scientific Research Applications
Biosynthesis Studies
4-Methyl-5-hydroxyethylthiazole phosphate (4M5HTP) has been studied for its role in the biosynthesis of thiamin. Research on Escherichia coli demonstrated that the contiguous five-carbon unit of 4M5HTP is biosynthetically derived from pyruvate and a triose phosphate (White, 1978).
Structural and Functional Analysis of Enzymes
The crystal structure of 4M5HTP kinase (ThiK) from Bacillus subtilis, which plays a role in thiamin biosynthesis, has been determined. This structure provides insights into the enzyme's ATP-binding site and its overall fold, which is similar to that of ribokinase and adenosine kinase (Campobasso et al., 2000). Similarly, the crystal structure of ThiK from Pyrococcus horikoshii OT3 has been reported, offering additional structural insights (Jeyakanthan et al., 2009).
Enzymatic Activities and Mutagenic Studies
Studies on Saccharomyces cerevisiae revealed that hydroxyethylthiazole kinase, which processes 4M5HTP, acts as a bifunctional enzyme with thiamine-phosphate pyrophosphorylase activity, being essential for thiamin synthesis in yeast (Kawasaki, 1993). In Escherichia coli, 4M5HTP kinase (ThiM) has been characterized, showing broad substrate specificity and preference for dATP over ATP (Tani et al., 2016).
Domain Organization in Bifunctional Enzymes
The domain organization of THI6, a bifunctional enzyme in thiamin biosynthesis, has been studied, particularly in Candida glabrata. This enzyme catalyzes two distinct chemical reactions in the thiamin biosynthetic pathway (Paul et al., 2010).
Cellular Uptake and Metabolic Pathways
Research on the uptake of 4M5HTP in Escherichia coli has shown that hydroxyethylthiazole is taken up by intact cells and is related to the biosynthesis of thiamin (Yamasaki et al., 1973).
properties
Product Name |
4-Methyl-5-hydroxyethylthiazole phosphate |
|---|---|
Molecular Formula |
C6H10NO4PS |
Molecular Weight |
223.19 g/mol |
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl dihydrogen phosphate |
InChI |
InChI=1S/C6H10NO4PS/c1-5-6(13-4-7-5)2-3-11-12(8,9)10/h4H,2-3H2,1H3,(H2,8,9,10) |
InChI Key |
OCYMERZCMYJQQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CCOP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



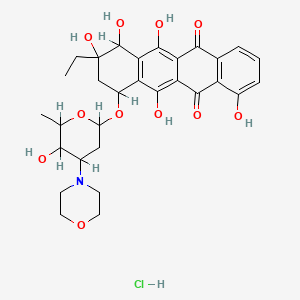
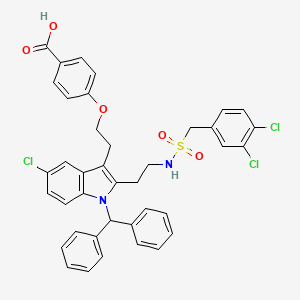
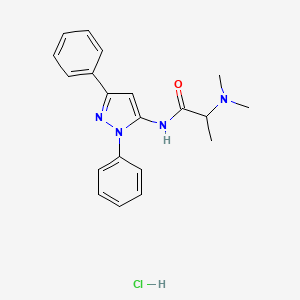

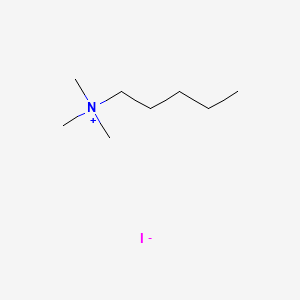
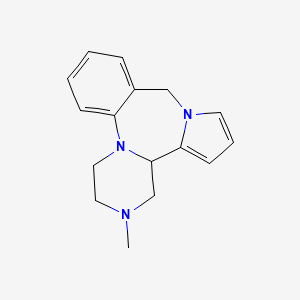
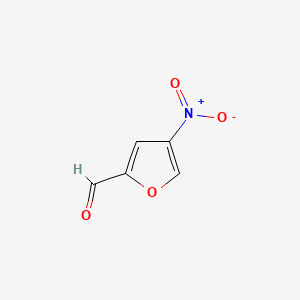
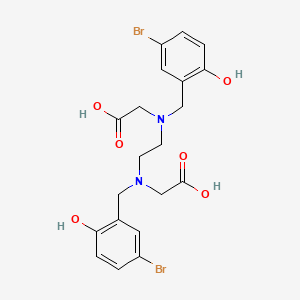
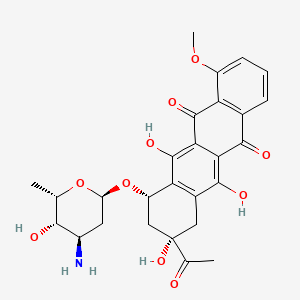
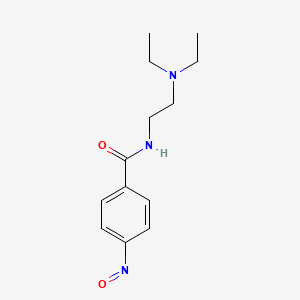
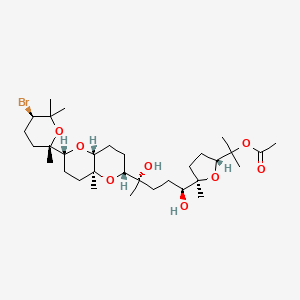
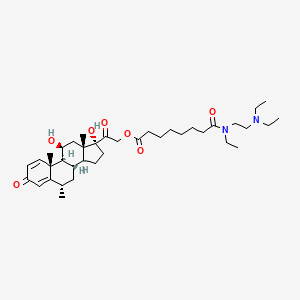
![10-[(2,4-Dimethoxyphenyl)methylidene]-9-anthracenone](/img/structure/B1198725.png)
